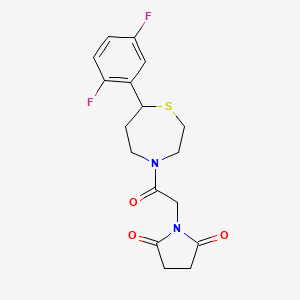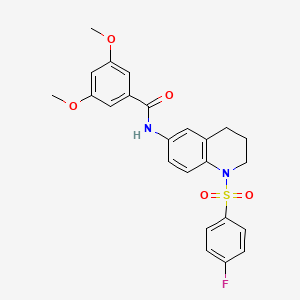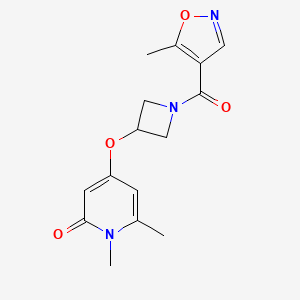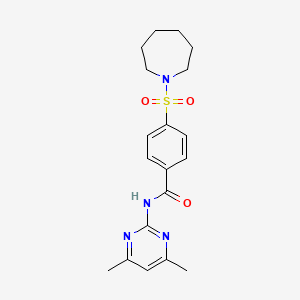
1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a substituted pyridine derivative that has been identified as a potential inhibitor of SARM1 activity . This compound is particularly useful for treating or preventing neurological disorders . Aging is the main risk factor for the development of neurodegenerative diseases, and axonal degeneration is a significant pathological event in many of these disorders . Inhibition of axonal degeneration in the early stages of these conditions may slow or prevent their progression .
Wissenschaftliche Forschungsanwendungen
Amnesia-reversal Activity
Cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock (ECS) induced amnesia in mice. The study explored structure-activity relationships, including the effects of ring size and the presence of heteroatoms on biological activity. One compound, CI-911 (rolziracetam), showed promise for improving cognitive performance in both animals and potentially humans (Butler et al., 1987).
Solubility and Solvent Effects
The solubility of pyrrolidine-diones in various solvents was studied, highlighting the compound's behavior in different chemical environments. This research provides valuable information for the formulation and development of pharmaceuticals or chemical intermediates (Li et al., 2019).
Asymmetric Synthesis
Research on the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to pyrrolidine-diones demonstrates the utility of these compounds in synthesizing structurally novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent diastereo- and enantioselectivity. This methodology is applicable in the synthesis of complex molecules for pharmaceutical research (Yang et al., 2015).
Organic Solar Cells
A study on non-fullerene electron acceptors for organic solar cells used a compound with a diketopyrrolopyrrole unit, illustrating the potential of pyrrolidine-dione derivatives in the development of renewable energy technologies (Gupta et al., 2017).
Antibacterial Agents
Novel antibacterial agents have been synthesized from derivatives of pyrrolidine-diones, showcasing the compound's role in creating new treatments for bacterial infections (Sheikh et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c18-11-1-2-13(19)12(9-11)14-5-6-20(7-8-25-14)17(24)10-21-15(22)3-4-16(21)23/h1-2,9,14H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQCEDXQTYMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)


![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)
